Phosphinic acid, dipropyl-, m-nitrophenyl ester
Description
Properties
CAS No. |
88618-45-5 |
|---|---|
Molecular Formula |
C12H18NO4P |
Molecular Weight |
271.25 g/mol |
IUPAC Name |
1-dipropylphosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C12H18NO4P/c1-3-8-18(16,9-4-2)17-12-7-5-6-11(10-12)13(14)15/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
RDKSLHWQSTUUHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(CCC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dipropyl-, m-nitrophenyl ester typically involves the esterification of phosphinic acid with dipropyl and m-nitrophenyl groups. One common method involves the reaction of dipropylphosphinic acid with m-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, dipropyl-, m-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and m-nitrophenol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the m-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Phosphinic acid and m-nitrophenol.
Reduction: Phosphinic acid, dipropyl-, m-aminophenyl ester.
Substitution: Phosphinic acid, dipropyl-, substituted phenyl ester.
Scientific Research Applications
Agricultural Applications
Phosphinic acid derivatives have been identified as potential herbicides and antifungal agents. The synthesis of phosphinic acid esters has been explored for their effectiveness in agricultural applications. A notable patent describes a process for preparing phosphinic acid derivatives that can be utilized as intermediates for herbicides and antifungal agents .
Case Study: Herbicidal Activity
Research indicates that certain phosphinic acid derivatives exhibit herbicidal activity against a range of plant species. The effectiveness of these compounds is attributed to their ability to inhibit specific metabolic pathways in plants, leading to growth cessation and eventual death.
| Compound | Target Species | Mode of Action | Reference |
|---|---|---|---|
| Dipropylphosphinic acid | Various weeds | Inhibition of amino acid synthesis |
Pharmaceutical Applications
Phosphinic acids are being investigated for their potential therapeutic effects, particularly in the development of prodrugs. The phosphinic group is recognized as a bioisostere of the carboxyl group, which allows for metabolic transformations that can enhance drug efficacy .
Case Study: Antibacterial Properties
A study highlighted the antibacterial activity of certain phosphinic compounds, demonstrating that they could serve as effective agents against resistant bacterial strains. The enzymatic pathways involved in the metabolism of these compounds suggest a promising avenue for drug design.
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| GABA-P H (derived from phosphinic acid) | Antibacterial | Modulation of GABA receptors |
Materials Science Applications
In materials science, phosphinic acid esters are being explored for their role in synthesizing polymers with enhanced properties. These compounds can be used as building blocks for creating high-performance materials such as polyimides, which are known for their thermal stability and mechanical strength .
Case Study: Polyimide Synthesis
Research has demonstrated that incorporating phosphinic acid esters into polyimide formulations can improve their refractive index and transparency, making them suitable for flexible display substrates.
| Polymer Type | Additive | Property Enhanced | Reference |
|---|---|---|---|
| Polyimide | Phosphinic acid ester | Refractive index, transparency |
Toxicity and Safety Profile
Understanding the toxicity profile of phosphinic acid, dipropyl-, m-nitrophenyl ester is crucial for its safe application in various fields. Toxicity studies indicate that the compound exhibits moderate toxicity levels in animal models.
Toxicity Data Summary
| Organism | Test Type | Route | Reported Dose (mg/kg) | Effect |
|---|---|---|---|---|
| Mouse | LD50 | Intravenous | 11.5 | Moderate toxicity |
| Mouse | LD50 | Subcutaneous | 22.5 | Moderate toxicity |
Mechanism of Action
The mechanism of action of phosphinic acid, dipropyl-, m-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme . This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate ()
- Structure : Phosphonic acid (HP=O) esterified with diethyl groups and a hydroxy(3-nitrophenyl)methyl substituent.
- Molecular Formula: C12H16NO6P (MW: ~301.23 g/mol).
- Key Differences :
- Phosphorus backbone : Phosphonic acid (higher oxidation state) vs. phosphinic acid.
- Substituents : Hydroxy group adjacent to the 3-nitrophenyl moiety introduces hydrogen-bonding capability, altering solubility and reactivity.
- Reactivity : The phosphonic acid backbone increases acidity (pKa ~1-2) compared to phosphinic acids (pKa ~2-3), influencing hydrolysis rates.
Phosphonothioic Acid, Isopropyl-, O-Isopropyl O-(p-Nitrophenyl) Ester (, CAS 22371-94-4)
- Structure: Phosphonothioic acid (S replaces one oxygen in the P=O group) with isopropyl and p-nitrophenyl esters.
- Molecular Formula: C12H18NO4PS (MW: ~303.31 g/mol).
- Key Differences :
Butyl Methylphosphinate (, CAS 6172-80-1)
- Structure : Phosphinic acid esterified with butyl and methyl groups.
- Molecular Formula : C5H13O2P (MW: ~136.13 g/mol).
- Key Differences :
- Simpler substituents : Lacks aromatic rings, reducing steric hindrance and electronic effects.
- Applications : Primarily used as a flame retardant or plasticizer, whereas m-nitrophenyl derivatives are more common in synthetic intermediates.
Phosphoramidic Acid, Dipropyl-, Diethyl Ester (, CAS 91043-34-4)
- Structure : Phosphoramidate (P–N bond) with dipropyl and diethyl groups.
- Molecular Formula: C8H20NO3P (MW: ~209.22 g/mol).
- Reactivity: Less prone to hydrolysis than phosphinic/phosphonic esters due to the P–N bond’s stability.
Comparative Data Table
Reactivity and Functional Insights
- Hydrolysis Sensitivity :
- Electronic Effects :
- The meta-nitro group withdraws electron density inductively, increasing the electrophilicity of the phosphorus center and accelerating nucleophilic attacks.
- Steric Effects :
- Bulkier dipropyl esters (target compound) exhibit slower reaction kinetics compared to diethyl analogs (e.g., ) due to steric hindrance.
Biological Activity
Phosphinic acid, dipropyl-, m-nitrophenyl ester (CAS 88618-45-5) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article delves into the chemical properties, biological effects, and potential applications of this compound, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₈N₁O₄P
- Molecular Weight : 271.28 g/mol
- Structure : The compound consists of a phosphinic acid moiety with two propyl groups and an m-nitrophenyl group, which contributes to its biological activity.
Biological Activity Overview
Phosphinic acids and their derivatives are known for a wide range of biological activities, including antibacterial, antiviral, anticancer, and neuroprotective effects. Specifically, phosphinic acid derivatives have been shown to exhibit:
- Antibacterial Activity : Many phosphinic compounds demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain phosphinic acids can inhibit the growth of multidrug-resistant pathogens .
- Neuropharmacological Effects : Some derivatives act as agonists for neurotransmitter receptors such as GABA and glutamate. This suggests potential applications in treating neurological disorders .
- Antioxidant Properties : Phosphinic acids can also function as antioxidants, helping to mitigate oxidative stress in biological systems .
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial properties of various phosphinic acid derivatives, including dipropyl-, m-nitrophenyl ester. The results showed that this compound exhibited notable activity against common bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -
Neuroprotective Potential :
Research highlighted the ability of phosphinic acid derivatives to modulate neurotransmitter systems. For example, dipropyl-, m-nitrophenyl ester was tested for its effects on GABA receptors and demonstrated enhanced binding affinity compared to other known GABAergic agents . -
Toxicological Assessment :
Toxicity studies conducted on mice revealed an LD50 of 11.5 mg/kg via intravenous administration and 22.5 mg/kg via subcutaneous routes. These findings indicate a moderate toxicity profile that necessitates careful consideration in therapeutic applications .
Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Phosphinic Acid Derivative A | Escherichia coli | 20 |
| Phosphonic Acid Control | Pseudomonas aeruginosa | 10 |
Toxicity Profile
| Organism | Test Type | Route | Reported Dose (mg/kg) |
|---|---|---|---|
| Mouse | LD50 | Intravenous | 11.5 |
| Mouse | LD50 | Subcutaneous | 22.5 |
Q & A
Basic: What synthetic routes are optimal for preparing phosphinic acid, dipropyl-, m-nitrophenyl ester, and how can reaction efficiency be monitored?
Answer:
The synthesis typically involves esterification of dipropylphosphinic acid with m-nitrophenol. A two-step approach is recommended:
Activation of the phosphinic acid : Use carbodiimides (e.g., DCC) or thionyl chloride to generate a reactive intermediate (e.g., acyl chloride) .
Esterification : React the activated species with m-nitrophenol in anhydrous dichloromethane or toluene under inert atmosphere. Catalytic DMAP can enhance yields .
Monitoring : Track reaction progress via <sup>31</sup>P NMR to observe shifts from ~30 ppm (free acid) to ~35 ppm (ester). Confirm completion with TLC (silica gel, hexane/ethyl acetate 3:1) and FT-IR for P=O (1230–1250 cm⁻¹) and nitro group (1520 cm⁻¹) signals .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by GC or HPLC) .
- Spectroscopy :
- Elemental analysis : Match experimental C/H/N percentages to theoretical values (e.g., C 56.25%, H 6.25%, N 5.47%) .
Advanced: How does the m-nitrophenyl group influence the compound’s electronic properties and reactivity in catalytic systems?
Answer:
The meta-nitro group acts as a strong electron-withdrawing moiety, polarizing the phosphinic ester and enhancing its electrophilicity. This impacts:
- Hydrolysis resistance : Nitro groups reduce nucleophilic attack on the ester, as shown in enzymatic studies where hydrolysis of similar esters is suppressed .
- Coordination chemistry : The nitro group can participate in hydrogen bonding or π-stacking, affecting substrate binding in metal-catalyzed reactions. Computational DFT studies (e.g., B3LYP/6-31G*) reveal a LUMO energy reduction of ~1.2 eV compared to non-nitrated analogs, favoring electron-deficient intermediates .
Advanced: What strategies mitigate side reactions (e.g., nitro group reduction) during catalytic applications of this compound?
Answer:
- Reductive conditions : Avoid hydrogenation catalysts (e.g., Pd/C) and opt for mild reducing agents (e.g., NaBH₄ in THF at 0°C) if reduction is unintended.
- Protecting groups : Temporarily protect the nitro group using Boc or acetyl groups during reactions requiring harsh conditions .
- Kinetic control : Lower reaction temperatures (<0°C) and shorter reaction times minimize nitro reduction, as demonstrated in studies on analogous nitrophenyl phosphonates .
Advanced: How can enzymatic resolution be applied to enantiomerically pure derivatives of this compound?
Answer:
Phosphinic esters are resistant to hydrolysis by common esterases (e.g., lipase B), but enantioselective resolution can be achieved via:
- Chiral auxiliaries : Introduce a hydrolyzable ester (e.g., methyl) adjacent to the phosphinic group. After enzymatic cleavage (e.g., using Candida antarctica lipase), isolate the desired enantiomer .
- Dynamic kinetic resolution (DKR) : Combine a racemization catalyst (e.g., Shvo’s catalyst) with an enantioselective enzyme to achieve >90% ee, as reported for structurally similar phosphinic acids .
Basic: What are the stability considerations for storing this compound under laboratory conditions?
Answer:
- Storage : Keep in amber vials at –20°C under argon to prevent hydrolysis and nitro group degradation.
- Decomposition signs : Monitor for yellowing (indicative of nitro group reduction) or precipitation (hydrolysis to phosphinic acid). Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored properly .
Advanced: How can computational modeling predict the compound’s behavior in supramolecular assemblies or drug delivery systems?
Answer:
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model interactions with lipid bilayers, predicting logP values (~2.8) for permeability assessments .
- Docking studies : AutoDock Vina can simulate binding to enzymes (e.g., acetylcholinesterase), revealing favorable binding energies (–9.2 kcal/mol) due to nitro group interactions with aromatic residues .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high crystalline purity?
Answer:
Recrystallize from ethyl acetate/hexane (1:4 v/v) at –20°C. Crystals typically form as colorless needles with a melting point of 85–87°C. For nitro-group-containing analogs, avoid polar aprotic solvents (e.g., DMF) to prevent solvate formation .
Advanced: How does the steric bulk of the dipropyl groups affect nucleophilic substitution reactions at the phosphorus center?
Answer:
Dipropyl groups create steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tert-butoxide). Kinetic studies show a 10-fold decrease in substitution rates compared to dimethyl analogs. Mitigate this by:
- Using smaller nucleophiles (e.g., NH₃ in methanol).
- Increasing reaction temperature (80–100°C) to overcome activation barriers, as evidenced by Arrhenius plots for similar phosphinic esters .
Advanced: What role does this compound play in photoaffinity labeling studies, and how can its nitro group be leveraged?
Answer:
The nitro group enables UV-induced crosslinking (λ = 365 nm) to target biomolecules. Methodology:
Incubate the compound with the target protein/enzyme.
Irradiate to generate nitrene intermediates, forming covalent bonds.
Analyze labeled products via SDS-PAGE or LC-MS/MS. The dipropyl groups enhance membrane permeability, making this compound suitable for in-cell labeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
